molecular formula C10H11FN2O B2581854 1-(6-Fluoropyridin-2-yl)piperidin-4-one CAS No. 339096-62-7

1-(6-Fluoropyridin-2-yl)piperidin-4-one

Cat. No.: B2581854
CAS No.: 339096-62-7
M. Wt: 194.209
InChI Key: VDABBWFIBCXQRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Fluoropyridin-2-yl)piperidin-4-one is an organic compound with the molecular formula C10H11FN2O It is a fluorinated derivative of piperidinone, featuring a fluoropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Fluoropyridin-2-yl)piperidin-4-one typically involves the reaction of 6-fluoropyridine with piperidin-4-one under specific conditions. One common method includes:

    Starting Materials: 6-fluoropyridine and piperidin-4-one.

    Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The mixture is stirred at an elevated temperature, typically around 80-100°C, for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(6-Fluoropyridin-2-yl)piperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: 1-(6-Fluoropyridin-2-yl)piperidin-4-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(6-Fluoropyridin-2-yl)piperidin-4-one has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound is explored for its potential in creating novel materials with unique electronic properties.

    Biological Studies: It serves as a probe in studying enzyme interactions and receptor binding.

    Industrial Applications: Used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Fluoropyridin-2-yl)piperidin-4-one depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The fluoropyridine moiety enhances its binding affinity and selectivity, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Fluoropyridin-2-yl)piperidin-4-one
  • 1-(6-Chloropyridin-2-yl)piperidin-4-one
  • 1-(6-Bromopyridin-2-yl)piperidin-4-one

Uniqueness

1-(6-Fluoropyridin-2-yl)piperidin-4-one is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This fluorine substitution can enhance metabolic stability, bioavailability, and binding affinity compared to its chloro or bromo analogs.

Properties

IUPAC Name

1-(6-fluoropyridin-2-yl)piperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O/c11-9-2-1-3-10(12-9)13-6-4-8(14)5-7-13/h1-3H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDABBWFIBCXQRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=NC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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